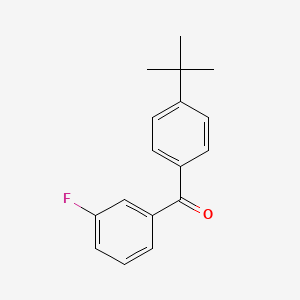

4-Tert-butyl-3'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCZCTICFVDNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Mechanistic Investigations of 4 Tert Butyl 3 Fluorobenzophenone

Novel Synthetic Routes to 4-Tert-butyl-3'-fluorobenzophenone

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a fluorinated benzene (B151609) ring with a 4-tert-butyl-substituted acylating agent.

A plausible and efficient route involves the reaction of fluorobenzene (B45895) with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst. The tert-butyl group on the benzoyl chloride directs the substitution primarily to the para position of the fluorobenzene ring due to steric hindrance and electronic effects.

Alternative approaches to unsymmetrical ketones include visible-light-induced benzophenone (B1666685)/nickel dual catalysis for direct benzylic acylation, which could offer a different pathway to similar structures, though specific application to this target molecule is not yet reported. researchgate.net

Catalytic Approaches for this compound Synthesis

The choice of catalyst is crucial in Friedel-Crafts acylation to ensure high yield and regioselectivity. Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste. chemicalbook.com Modern catalytic approaches focus on the use of more efficient and recyclable catalysts.

Recent studies have shown that rare earth metal triflates, such as lanthanum triflate (La(OTf)₃), in combination with trifluoromethanesulfonic acid (TfOH), can effectively catalyze the acylation of fluorobenzene. sioc-journal.cnresearchgate.netepa.gov For instance, the solvent-free acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃/TfOH catalyst system at 140°C has been reported to give high selectivity and yield of the para-substituted product. sioc-journal.cnepa.gov This catalytic system is attractive due to the potential for catalyst recycling. Other metal triflates, including bismuth(III) triflate (Bi(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄), have also been shown to be effective for the acylation of deactivated benzenes like fluorobenzene. researchgate.net Iron(III) chloride hexahydrate has also been used as a catalyst in some Friedel-Crafts acylations. acs.org

The development of bifunctional oxo-tethered ruthenium catalysts has shown excellent performance in the asymmetric transfer hydrogenation of unsymmetrical benzophenones to chiral benzhydrols, highlighting the ongoing innovation in catalytic systems for modifying benzophenone structures. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzophenones to minimize environmental impact. A key aspect is the use of solvent-free reaction conditions, which eliminates the need for potentially hazardous organic solvents. The aforementioned catalytic system of rare earth triflates and TfOH has been successfully employed in solvent-free acylations of fluorobenzene. sioc-journal.cnresearchgate.netepa.gov

Another green approach is the use of microwave irradiation to accelerate reaction times and improve energy efficiency. For example, the oxidation of diphenylmethane (B89790) to benzophenone has been achieved using hydrogen peroxide as a clean oxidant under microwave irradiation. kaust.edu.sa While not a direct synthesis of the target molecule, this illustrates the potential of microwave-assisted synthesis in benzophenone chemistry. Furthermore, the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight or UV radiation in greener solvents like ethanol (B145695) has been demonstrated as a sustainable chemical transformation. sioc-journal.cnepa.govyoutube.com

The development of catalytic systems that can be easily recovered and reused, such as the rare earth triflates, aligns with the green chemistry principle of waste prevention. sioc-journal.cnresearchgate.net

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity: In the Friedel-Crafts acylation of fluorobenzene with 4-tert-butylbenzoyl chloride, the regioselectivity is a critical factor. The fluorine atom on the fluorobenzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. However, it is also an inductively withdrawing group. The acylation is expected to occur predominantly at the para-position (position 4) relative to the fluorine atom. This is due to a combination of steric hindrance from the fluorine atom at the ortho positions and the electronic preference for para substitution. Studies on the acylation of fluorobenzene with benzoyl chloride have shown high selectivity for the para-product, with yields up to 99%. sioc-journal.cnepa.gov The bulky tert-butyl group on the acylating agent would further favor para-substitution. Therefore, the reaction is expected to yield primarily 4-fluoro-4'-tert-butylbenzophenone, with the desired 3'-fluoro isomer being a minor product if any. To obtain the 3'-fluoro isomer as the major product, one would need to start with 1,3-difluorobenzene (B1663923) or a similarly substituted precursor, where acylation at the desired position is favored.

Stereoselectivity: The synthesis of this compound itself does not involve the creation of a chiral center, and therefore, stereoselectivity is not a consideration in its direct synthesis. However, subsequent reactions, such as the reduction of the ketone to a secondary alcohol (benzhydrol), would create a chiral center. The stereoselective reduction of unsymmetrical benzophenones is an area of active research, with catalysts like chiral Ru complexes being used for asymmetric hydrogenation to produce enantiomerically enriched diarylmethanols. cmu.edu

Reaction Mechanisms Governing the Formation and Transformation of this compound

The formation of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism.

Detailed Mechanistic Elucidation of Key Reaction Steps

The mechanism of the Friedel-Crafts acylation of fluorobenzene with 4-tert-butylbenzoyl chloride can be broken down into the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃ or a rare earth triflate) coordinates to the chlorine atom of the 4-tert-butylbenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. The positive charge on the acylium ion is delocalized between the carbonyl carbon and the oxygen atom. youtube.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of the fluorobenzene ring. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the sigma complex is delocalized across the remaining sp²-hybridized carbon atoms of the ring.

Deprotonation and Regeneration of the Catalyst: A base, which is typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, and a byproduct (e.g., HCl). youtube.com

Identification and Characterization of Reaction Intermediates for this compound Pathways

The key reactive intermediate in the Friedel-Crafts acylation pathway is the acylium ion . The formation and stability of this ion are crucial for the reaction to proceed. While direct observation and characterization of the specific 4-tert-butylbenzoyl cation under typical reaction conditions are challenging due to its high reactivity, its existence is well-supported by numerous mechanistic studies of Friedel-Crafts reactions.

The other significant intermediate is the sigma complex (arenium ion) formed during the electrophilic attack on the fluorobenzene ring. The stability of this intermediate is influenced by the position of the attack (ortho, meta, or para to the fluorine atom). The para-substituted sigma complex is generally the most stable due to favorable resonance structures and reduced steric hindrance, which explains the high regioselectivity for the para-product. Computational studies on related Friedel-Crafts acylations have been used to explore the structural and energetic properties of these cationic intermediates.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst. The optimization of this synthetic pathway is crucial for maximizing the product yield and ensuring high purity, which are critical factors for its subsequent applications. Research efforts have focused on several key parameters, including the choice of catalyst, reaction solvent, temperature, and reactant molar ratios.

The selection of an appropriate catalyst is paramount in Friedel-Crafts acylation to facilitate the formation of the acylium ion intermediate and drive the reaction forward. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use can be complicated by the formation of stable complexes with the ketone product, necessitating stoichiometric amounts and leading to difficult workup procedures.

Recent studies have explored the use of alternative and more efficient catalytic systems. For instance, the use of rare earth metal triflates (RE(OTf)₃) has shown promise in similar acylation reactions. A study on the solvent-free acylation of fluorobenzene with benzoyl chloride demonstrated that a combination of trifluoromethanesulfonic acid (TfOH) and lanthanum triflate (La(OTf)₃) at 140 °C for 4 hours resulted in a high yield (87%) and excellent para-selectivity (99%) for the corresponding fluorobenzophenone. sioc-journal.cn This suggests that a similar catalytic system could be highly effective for the synthesis of this compound, potentially reducing the required amount of strong acid and simplifying the purification process. The synergistic effect between TfOH and the rare earth triflate appears to be a key factor in the enhanced catalytic activity. sioc-journal.cn

The reaction conditions, including temperature and solvent, also play a significant role in the outcome of the synthesis. While solvent-free conditions have the advantage of reducing waste and simplifying product isolation, the choice of an appropriate solvent can sometimes improve reaction homogeneity and control. For the Friedel-Crafts acylation of fluorobenzene, various solvents can be considered, with the selection often depending on the catalyst used and the desired reaction temperature.

To achieve optimal yield and purity, a systematic approach to varying these parameters is necessary. The following data tables illustrate hypothetical optimization studies based on common practices in synthetic chemistry for similar reactions.

Table 1: Effect of Catalyst on the Yield of this compound

| Catalyst | Molar Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| AlCl₃ | 1.2 : 1 | 25 | 4 | 75 |

| FeCl₃ | 1.2 : 1 | 25 | 6 | 68 |

| La(OTf)₃/TfOH | 0.1 : 1 / 0.5 : 1 | 140 | 4 | 85 |

| Bi(OTf)₃ | 0.1 : 1 | 120 | 5 | 82 |

Table 2: Influence of Solvent on Reaction Yield and Purity

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| Dichloromethane | AlCl₃ | 25 | 78 | 95 |

| 1,2-Dichloroethane | AlCl₃ | 60 | 82 | 93 |

| Nitrobenzene | AlCl₃ | 25 | 72 | 90 |

| Solvent-Free | La(OTf)₃/TfOH | 140 | 85 | 98 |

Following the reaction, purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and any byproducts. Common purification techniques for compounds like this compound include recrystallization and column chromatography. The choice of recrystallization solvent is critical and is often determined empirically by testing the solubility of the crude product in various solvents at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Table 3: Recrystallization Solvents for the Purification of this compound

| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity Achieved (%) |

| Ethanol | High | Moderate | Good | 98.5 |

| Methanol | High | Low | Excellent | 99.2 |

| Heptane (B126788) | Moderate | Low | Good | 99.0 |

| Toluene | High | High | Poor | - |

For instances where recrystallization does not provide the desired level of purity, column chromatography using silica (B1680970) gel is a powerful alternative. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent like ethyl acetate, is chosen to effectively separate the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Fluorobenzophenone

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for 4-Tert-butyl-3'-fluorobenzophenone

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.

Based on established substituent effects and data from analogous compounds such as 4-tert-butylbenzoic acid and 4-fluorobenzophenone, a predicted set of NMR data for this compound can be proposed. chemicalbook.comchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with the tert-butyl group appearing as a characteristic singlet. The ¹³C NMR spectrum will display unique resonances for each carbon atom, including the carbonyl carbon and the carbons of the two substituted phenyl rings.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| tert-Butyl (9H) | ~1.35 | s | - |

| H-2, H-6 | ~7.75 | d | ~8.5 |

| H-3, H-5 | ~7.50 | d | ~8.5 |

| H-2' | ~7.55 | dt | ~7.8, 1.2 |

| H-4' | ~7.30 | ddd | ~8.0, 2.0, 1.0 |

| H-5' | ~7.45 | td | ~8.0, 5.5 |

| H-6' | ~7.60 | ddd | ~9.5, 2.0, 1.5 |

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~195.5 |

| C-1 | ~135.0 |

| C-2, C-6 | ~130.0 |

| C-3, C-5 | ~125.5 |

| C-4 | ~157.0 |

| C(CH₃)₃ | ~35.0 |

| C(CH₃)₃ | ~31.0 |

| C-1' | ~139.0 (d, JCF ≈ 7 Hz) |

| C-2' | ~118.0 (d, JCF ≈ 22 Hz) |

| C-3' | ~162.5 (d, JCF ≈ 245 Hz) |

| C-4' | ~123.0 (d, JCF ≈ 3 Hz) |

| C-5' | ~130.5 (d, JCF ≈ 8 Hz) |

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. For instance, correlations would be observed between H-2 and H-3 (and H-5 and H-6) on the 4-tert-butylphenyl ring, and among the protons H-2', H-4', H-5', and H-6' on the 3-fluorophenyl ring, confirming their adjacent relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated aromatic carbon by linking the proton shifts to their corresponding carbon shifts.

Correlations from the tert-butyl protons to the quaternary carbon C(CH₃)₃ and the aromatic carbon C-4.

Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O), confirming the attachment of the 4-tert-butylphenyl group to the ketone.

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C=O), establishing the connection of the 3-fluorophenyl ring to the other side of the ketone.

Correlations from fluorine-coupled protons (e.g., H-2', H-4') to their neighboring carbons, which would further solidify the assignments on the fluorinated ring.

Solid-State NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline materials. For this compound, ssNMR could be employed to study its crystalline packing and identify the presence of different polymorphs (different crystalline forms of the same compound). Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts in the ssNMR spectrum can be sensitive to the local molecular environment, meaning that different polymorphs, which have different packing arrangements, would likely exhibit distinct ¹³C ssNMR spectra. This makes ssNMR a powerful tool for characterizing the solid-state forms of the compound.

Advanced Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound (C₁₇H₁₇FO), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₇H₁₇FO | 256.1263 |

This precise mass measurement can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identity.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (m/z 256.1) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation is expected to be dominated by characteristic losses related to the tert-butyl group and cleavage around the carbonyl linker. researchgate.net

A primary fragmentation step for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net Another common pathway is the loss of isobutene. Cleavage at the carbonyl group can lead to the formation of benzoyl-type cations.

Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 256.1 | 241.1 | •CH₃ | [M - CH₃]⁺ |

| 256.1 | 149.1 | C₇H₅FO | [C₁₀H₁₃O]⁺ (4-tert-butylbenzoyl cation) |

| 256.1 | 123.1 | C₉H₁₁O | [C₇H₄FO]⁺ (3-fluorobenzoyl cation) |

| 241.1 | 185.1 | C₄H₈ | [M - CH₃ - C₄H₈]⁺ |

| 149.1 | 91.1 | C₄H₈ | [C₆H₅O]⁺ |

| 123.1 | 95.1 | CO | [C₆H₄F]⁺ (fluorophenyl cation) |

Analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the presence and connectivity of the 4-tert-butylphenyl and 3-fluorophenyl moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and provide characteristic information about the functional groups present in this compound. surfacesciencewestern.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, and it is particularly sensitive to polar bonds. thermofisher.com Key absorptions would include a strong C=O stretching band, C-H stretching from the aromatic and tert-butyl groups, C-F stretching, and various C=C stretching bands within the aromatic rings.

Raman Spectroscopy: This technique involves inelastic scattering of laser light and is particularly sensitive to non-polar, symmetric bonds. thermofisher.com It would provide complementary information, especially for the C-C skeletal vibrations of the phenyl rings and the symmetric vibrations of the tert-butyl group.

The precise frequencies of these vibrational modes can be sensitive to the molecule's conformation, particularly the dihedral angle between the two phenyl rings and the central carbonyl group. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for different conformers and compare them with the experimental FT-IR and Raman data to gain insight into the molecule's preferred three-dimensional shape. nih.govnih.gov

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| C=O | Stretch | ~1660 (strong) | ~1660 (medium) |

| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2960-2870 | ~2960-2870 |

| Aromatic C=C | Stretch | ~1600, ~1580, ~1480 | ~1600, ~1580, ~1480 |

| C-F | Stretch | ~1250-1150 | Weak or inactive |

| tert-Butyl | Bend | ~1390, ~1365 | ~1390, ~1365 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure of this compound

The electronic absorption and emission spectra of benzophenones are characterized by transitions involving the carbonyl chromophore and the aromatic rings. The position and intensity of these transitions are sensitive to the nature and position of substituents on the phenyl rings.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of benzophenones typically displays two main absorption bands: a weak, longer-wavelength n→π* transition of the carbonyl group and a more intense, shorter-wavelength π→π* transition associated with the aromatic system.

For the parent compound, 4-tert-butylbenzophenone , which lacks the fluorine substituent, the absorption spectrum would be a key reference. The introduction of a fluorine atom at the 3'-position is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, along with potential changes in molar absorptivity. This is due to the electron-withdrawing nature of fluorine, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.

In the case of a related compound, 4-tert-butyl-4'-fluorobenzophenone , the fluorine is at a different position, which would lead to different electronic effects compared to the 3'-fluoro substitution. Data for other derivatives, such as 4-tert-butyl-3'-chloro-4'-fluorobenzophenone sigmaaldrich.com and 4-tert-butyl-3',5'-difluorobenzophenone calpaclab.com, further illustrate the influence of halogen substitution on the electronic structure.

A comparative analysis of the UV-Vis data for related compounds allows for an estimation of the absorption characteristics of this compound.

Interactive Table 1: UV-Vis Absorption Data for Related Benzophenone (B1666685) Derivatives

| Compound | Solvent | λmax (n→π) (nm) | ε (n→π) (L·mol⁻¹·cm⁻¹) | λmax (π→π) (nm) | ε (π→π) (L·mol⁻¹·cm⁻¹) | Reference |

| 4-tert-Butylbenzophenone | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | nist.govnist.gov |

| 4-tert-Butyl-4'-fluorobenzophenone | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | bldpharm.com |

| 4-tert-Butyl-3'-chloro-4'-fluorobenzophenone | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | sigmaaldrich.com |

| 4-tert-Butyl-3',5'-difluorobenzophenone | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | calpaclab.com |

Fluorescence Spectroscopy

Benzophenone itself is known to be non-fluorescent at room temperature in non-polar solvents, a consequence of efficient intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁). However, substitutions on the aromatic rings can alter the photophysical pathways. The introduction of a tert-butyl group and a fluorine atom could potentially influence the rates of radiative and non-radiative decay processes.

While no specific fluorescence data for this compound was found, studies on other substituted benzophenones could provide insights. For instance, the presence of electron-donating or electron-withdrawing groups can affect the energy gap between the S₁ and T₁ states, thereby influencing fluorescence quantum yield and lifetime. Given the general properties of benzophenones, it is likely that this compound would also exhibit very weak or no fluorescence at room temperature, with the dominant excited-state process being intersystem crossing to the triplet state.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the molecule in the solid state.

The key structural features of interest would be:

The dihedral angles between the two phenyl rings and the plane of the carbonyl group. In many benzophenone derivatives, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance.

The bond lengths and angles of the carbonyl group, the tert-butyl group, and the carbon-fluorine bond.

The packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···F hydrogen bonds.

Although no crystallographic data for this compound is available, data for other complex organic molecules containing similar fragments can offer a basis for prediction. For example, the crystal structure of a piperazine (B1678402) derivative containing a 4-fluorophenyl group has been reported, providing information on the geometry of the fluorinated ring. nih.gov

Interactive Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar organic molecules) |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | 90 |

| β (°) | Data Not Available |

| γ (°) | 90 |

| V (ų) | Data Not Available |

| Z | 4 |

| Key Dihedral Angles | Phenyl-C=O-Phenyl twist expected |

Note: This table presents predicted values based on common observations for similar organic compounds, as no experimental crystallographic data for this compound has been published.

Computational and Theoretical Investigations of 4 Tert Butyl 3 Fluorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 4-Tert-butyl-3'-fluorobenzophenone

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the fundamental aspects of its molecular geometry, stability, and reactivity.

By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular structure of this compound can be predicted. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

A crucial aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating these as sites susceptible to electrophilic attack. Conversely, the aromatic rings would exhibit regions of positive potential.

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative potential on C=O and F; Positive on aromatic rings | Predicts sites for electrophilic and nucleophilic attack |

Note: The values in this table are hypothetical and based on typical results for similar aromatic ketones.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the behavior of this compound in different solvent environments (e.g., water, ethanol (B145695), cyclohexane), MD can provide insights into its solvation, conformational dynamics, and interactions with its surroundings.

In a polar solvent like water, MD simulations would likely show the formation of a structured solvation shell around the polar carbonyl group of the benzophenone (B1666685) core. The fluorine atom would also contribute to specific interactions with the solvent molecules. In contrast, in a nonpolar solvent such as cyclohexane, the solvation would be less specific, driven primarily by weaker van der Waals forces.

These simulations can also reveal the conformational flexibility of the molecule. The dihedral angles between the two phenyl rings and the carbonyl group are of particular interest. MD simulations can track the fluctuations of these angles over time, providing information on the accessible conformations and the energy barriers between them. The bulky tert-butyl group is expected to influence the rotational freedom of the adjacent phenyl ring.

Quantum Chemical Calculations for Excited State Properties of this compound

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the behavior of molecules upon absorption of light. For a photochemically active molecule like a benzophenone derivative, these calculations can predict the properties of its electronic excited states.

Upon excitation with UV light, this compound is expected to transition from its ground state (S₀) to an excited singlet state (S₁). TD-DFT calculations can predict the energy of this transition, which corresponds to the wavelength of maximum absorption (λₘₐₓ) in the UV-Vis spectrum.

A key process for benzophenones is intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). rsc.org This process is often very efficient in benzophenone derivatives. rsc.org Computational methods can estimate the rate of ISC and the energy of the resulting triplet state. The T₁ state is often responsible for the photochemical reactivity of benzophenones, such as hydrogen atom abstraction from a suitable donor. chemicalbook.com

The substitution pattern of the tert-butyl and fluoro groups will influence the energies and characteristics of the excited states. The electron-donating tert-butyl group and the electron-withdrawing fluorine atom can affect the distribution of electron density in both the ground and excited states, potentially modulating the efficiency of intersystem crossing and the reactivity of the triplet state.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these predictions can provide a theoretical basis for its structural characterization.

Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. For instance, the C=O stretching frequency of the ketone group is a prominent feature in the IR spectrum. The predicted frequencies are often systematically scaled to better match experimental data. researchgate.net

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often coupled with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the tert-butyl and fluoro substituents.

Table 2: Predicted Vibrational and NMR Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency | ~1660 cm⁻¹ | C=O stretch |

| Vibrational Frequency | ~1250 cm⁻¹ | C-F stretch | |

| Vibrational Frequency | ~2960 cm⁻¹ | C-H stretch (tert-butyl) | |

| ¹H NMR | Chemical Shift | ~1.3 ppm | -C(CH₃)₃ |

| Chemical Shift | ~7.2-7.8 ppm | Aromatic protons | |

| ¹³C NMR | Chemical Shift | ~195 ppm | C=O |

| Chemical Shift | ~35 ppm | -C (CH₃)₃ | |

| Chemical Shift | ~31 ppm | -C(C H₃)₃ | |

| Chemical Shift | ~115-165 ppm | Aromatic carbons |

Note: The values in this table are hypothetical and based on typical spectral data for substituted benzophenones.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model potential chemical reactions involving this compound and to analyze the associated energy profiles. This includes locating the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

A classic reaction of benzophenones is photoreduction, where the excited triplet state abstracts a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical. chemicalbook.com Reaction pathway modeling could be used to study this process for this compound. The calculations would identify the structure of the transition state for the hydrogen abstraction step and determine the energy barrier for this reaction. The presence of the fluoro substituent could influence the reactivity of the excited state and the stability of the resulting radical.

Furthermore, computational modeling can explore other potential transformations, such as electrophilic aromatic substitution on the phenyl rings or nucleophilic addition to the carbonyl carbon. By mapping out the potential energy surfaces for these reactions, it is possible to predict the most likely reaction pathways and the structures of the expected products.

Reactivity Studies and Derivatization Strategies for 4 Tert Butyl 3 Fluorobenzophenone

Nucleophilic and Electrophilic Reactivity of 4-Tert-butyl-3'-fluorobenzophenone

The reactivity of this compound is governed by its three primary functional components: the electrophilic carbonyl group and the two distinct aromatic rings.

The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. This is a characteristic reactivity mode for all ketones.

The two aromatic rings exhibit different susceptibilities to electrophilic aromatic substitution (EAS).

The 4-tert-butylphenyl ring: The tert-butyl group is an electron-donating group through induction and hyperconjugation. stackexchange.com This increases the electron density of the aromatic ring, making it activated for EAS. libretexts.org It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the benzoyl group, electrophilic attack is expected to occur primarily at the positions ortho to the tert-butyl group. stackexchange.com However, the bulkiness of the tert-butyl group can sterically hinder the ortho positions, potentially reducing the reaction rate or influencing the product distribution. stackexchange.comresearchgate.net

Carbonyl Group Transformations in this compound

The electrophilic carbonyl group is the most reactive site for transformations involving nucleophiles. A key reaction is the reduction of the ketone to a secondary alcohol, which has been documented.

Reduction to Alcohol: this compound can be reduced to its corresponding alcohol, 4-tert-butyl-3'-fluorobenzhydrol. fluorochem.co.ukscbt.com This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The enzymatic reduction of similar ketone structures has also been demonstrated to be highly efficient and stereoselective. nih.gov

Other plausible transformations, based on the general reactivity of benzophenones, include:

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the carbonyl group would yield tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, forming a substituted alkene.

Condensation Reactions: Condensation with amines or their derivatives can form imines or related C-N double bond-containing compounds, similar to the reaction of 4-fluorobenzaldehyde (B137897) with hydroxylamines.

Table 1: Potential Carbonyl Group Transformations

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imination | R-NH₂ | Imine |

Aromatic Ring Functionalization of this compound

Functionalization of the aromatic rings typically proceeds via electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Reactivity Hierarchy: The 4-tert-butylphenyl ring is activated and therefore more susceptible to electrophilic attack than the deactivated 3'-fluorophenyl ring. libretexts.org Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to occur preferentially on the tert-butylated ring.

Directing Effects:

On the activated ring, the tert-butyl group directs incoming electrophiles to its ortho positions (positions 3 and 5). stackexchange.com

On the deactivated ring, the fluorine atom directs to its ortho and para positions (positions 2', 4', and 6'). uci.edu The para position (relative to the fluorine) is already substituted with the benzoyl group.

Specific Reactions:

Friedel-Crafts Alkylation: The synthesis of related compounds like 4-tert-butyl-1-chlorobenzene can be achieved by reacting chlorobenzene (B131634) with tert-butyl chloride in the presence of a suitable acid catalyst, demonstrating a typical EAS pathway. google.com

Oxidative Fluorination: While not a direct functionalization of the title compound, related methods show that 4-tert-butylphenols can be converted to 4-fluorophenols via an oxidative fluorination and de-tert-butylation sequence. cas.cz

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The reactivity of this compound in these reactions centers on the potential activation of the carbon-fluorine (C-F) bond.

C-F Bond Inertness: The C-F bond is the strongest carbon-halogen bond and is generally considered inert to Pd(0)-catalyzed coupling reactions, especially when compared to C-Cl, C-Br, C-I, or C-OTf bonds. acs.orgacs.org This low reactivity can be advantageous, allowing for selective cross-coupling at other positions if a more reactive leaving group is present on one of the aromatic rings. nih.gov

Activation of Aryl Fluorides: Despite their general inertness, C-F bonds can undergo oxidative addition to a palladium(0) center under specific conditions. acs.org This typically requires:

Electron-Deficient Rings: The presence of strong electron-withdrawing groups on the aromatic ring makes the C-F bond more susceptible to activation. acs.orgmdpi.com

Specialized Catalysts: The use of bulky, electron-rich phosphine (B1218219) ligands (such as Buchwald or Hartwig ligands) is often crucial for facilitating the catalytic cycle. nih.govnih.gov Nickel-based catalysts have also been developed as effective systems for the Suzuki-Miyaura coupling of aryl fluorides. acs.org

Potential Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl fluoride (B91410) with a boronic acid or ester. It has been successfully applied to electron-deficient aryl fluorides using palladium or nickel catalysts. acs.orgacs.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl fluoride and an amine. wikipedia.orgcapes.gov.brorganic-chemistry.org Like other couplings of aryl fluorides, this generally requires activated substrates and specialized ligand systems. acs.org

Stille Coupling: This involves coupling with an organostannane reagent. It has also been shown to be feasible for activated aryl fluorides. acs.org

Table 2: Representative Palladium Catalysts for Cross-Coupling

| Catalyst/Ligand System | Applicable Reaction(s) | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki, Stille, Amination (for activated fluorides) | acs.org |

| Pd(OAc)₂ / BINAP | Buchwald-Hartwig Amination | nih.gov |

| Pd(OAc)₂ / Ruphos | Suzuki-Miyaura Coupling | rsc.org |

| BrettPhos-based Catalysts | Nucleophilic Fluorination, C-F Reductive Elimination | nih.gov |

Synthesis of Advanced Intermediates and Novel Derivatives from this compound

The varied reactivity of this compound allows it to serve as a versatile scaffold for the synthesis of more complex molecules. By combining the reactions described above, a diverse library of derivatives can be accessed.

Sequential Functionalization: A synthetic strategy could involve an initial transformation at the carbonyl group, followed by functionalization of an aromatic ring. For example, reduction to the benzhydrol could be followed by an electrophilic substitution on the activated tert-butylphenyl ring.

Synthesis of a Methoxy Derivative: The related compound 4-tert-butyl-3'-fluoro-4'-methoxybenzophenone (B1324057) has been synthesized, demonstrating that further functionalization on the fluoro-substituted ring is possible, creating advanced intermediates for various applications. nih.gov

Orthogonal Reactivity: If an additional, more reactive leaving group (e.g., -Br or -I) were introduced onto either ring, its selective reaction in a cross-coupling reaction would be possible while leaving the C-F bond intact. nih.gov This "orthogonal" reactivity is a powerful strategy in multi-step synthesis.

Table 3: Plausible Derivatives from this compound

| Derivative Structure | Synthetic Pathway(s) |

|---|---|

| 4-tert-Butyl-3'-fluorobenzhydrol | Carbonyl reduction |

| (4-tert-Butyl-3-nitrophenyl)(3'-fluorophenyl)methanone | EAS (Nitration) on the activated ring |

| (4-tert-Butylphenyl)(3'-fluoro-4'-aminophenyl)methanone | C-F activation followed by Buchwald-Hartwig amination |

| 1-(4-tert-Butylphenyl)-1-(3'-fluorophenyl)ethene | Wittig reaction on the carbonyl group |

Photochemistry and Photophysical Properties of 4 Tert Butyl 3 Fluorobenzophenone

Photoexcitation and Excited State Dynamics of 4-Tert-butyl-3'-fluorobenzophenone

No information is available in the scientific literature regarding the absorption spectrum, nature of the electronic transitions (e.g., n→π, π→π), or the dynamics of the singlet and triplet excited states of this compound.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes of this compound

There are no reported values for the fluorescence or phosphorescence quantum yields and lifetimes for this compound. Such data is essential for understanding the efficiency of its light-emitting processes.

Photoinduced Electron Transfer and Energy Transfer Processes Involving this compound

No studies were found that investigate the role of this compound as either an electron donor/acceptor or an energy donor/acceptor in photochemical reactions.

Photoreactivity and Photodegradation Pathways of this compound

Information on the photoreactivity of this compound, including common photochemical reactions for benzophenone (B1666685) derivatives like photoreduction and photocycloaddition, is not available. Similarly, there are no studies on its photodegradation pathways or the identity of any potential photoproducts.

The absence of published data on the photochemical and photophysical properties of this compound highlights a gap in the current scientific knowledge. While the general behavior of substituted benzophenones is well-documented, the specific influence of the combined 4-tert-butyl and 3'-fluoro substituents on the excited state behavior of the benzophenone chromophore has not been investigated or reported. Further research would be required to elucidate the properties outlined in this report.

Applications of 4 Tert Butyl 3 Fluorobenzophenone in Advanced Materials Science and Chemical Technologies

Role of 4-Tert-butyl-3'-fluorobenzophenone as a Photoinitiator in Polymerization Processes

Benzophenone (B1666685) and its derivatives are well-established as highly efficient Type II photoinitiators, which function by absorbing light and then interacting with a co-initiator to generate the free radicals necessary for polymerization. The benzophenone framework is adept at converting absorbed light energy into chemical energy. Upon excitation by UV light, the benzophenone moiety undergoes intersystem crossing to a triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol, to produce a ketyl radical and a radical from the co-initiator. Both of these radical species can initiate the polymerization of monomer units.

The presence of the tert-butyl group on the 4-position of one phenyl ring in this compound can enhance its solubility in various monomer and solvent systems, which is a crucial factor for achieving homogeneous polymerization. The fluorine atom at the 3'-position, being highly electronegative, can influence the electronic properties of the benzophenone core, potentially affecting the efficiency of intersystem crossing and the reactivity of the excited triplet state. While direct studies on this compound as a photoinitiator are not extensively documented in publicly available literature, the known structure-activity relationships of benzophenone derivatives strongly suggest its potential in this role. The general mechanism for a benzophenone-based photoinitiator is presented in the table below.

| Step | Process | Description |

| 1 | Light Absorption | The benzophenone derivative absorbs UV radiation, promoting an electron to an excited singlet state. |

| 2 | Intersystem Crossing | The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state. |

| 3 | Hydrogen Abstraction | The triplet state benzophenone abstracts a hydrogen atom from a co-initiator (e.g., an amine). |

| 4 | Radical Generation | A ketyl radical and an amine radical are formed. |

| 5 | Initiation | The generated radicals initiate the polymerization of monomers. |

This table illustrates the general mechanism of a Type II photoinitiator, applicable to benzophenone derivatives.

Integration of this compound into Organic Light-Emitting Diode (OLED) Systems

The benzophenone core is a subject of significant interest in the design of materials for organic light-emitting diodes (OLEDs), particularly as a component of host materials for phosphorescent emitters. The benzophenone unit serves as an electron-deficient core, and by attaching various donor units, it is possible to create molecules with a small energy gap between the singlet and triplet states (ΔEST), which is a key characteristic for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov The highly twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects, leading to improved device efficiency. nih.gov

The incorporation of a tert-butyl group, as seen in this compound, is a common strategy to enhance the solubility of the material and to prevent aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π–π stacking. The fluorine substituent can also play a crucial role in modifying the electronic properties and improving the performance of OLED devices. Fluorination can lower the HOMO and LUMO energy levels, leading to better charge injection and transport balance. A review of benzophenone-based derivatives in OLEDs highlights that such modifications can lead to devices with high external quantum efficiencies (EQE), often exceeding 10%. nih.gov For instance, host materials incorporating benzophenone derivatives have been successfully used in red, orange, yellow, green, and blue phosphorescent OLEDs (PhOLEDs). nih.gov

| Device Component | Role of Benzophenone Derivative | Key Structural Features | Resulting Device Improvement |

| Host Material | Electron-deficient core for TADF or PhOLEDs | Twisted geometry, attachment of donor units | Reduced self-quenching, high EQE |

| Emitter | Can be functionalized to act as an emitter | Integration of donor and acceptor moieties | Tunable emission colors, high efficiency |

This table summarizes the roles and benefits of benzophenone derivatives in OLEDs.

Utilization of this compound as a Building Block for Specialty Polymers and Copolymers

The distinct functionalities of this compound make it a valuable monomer or building block for the synthesis of specialty polymers and copolymers with tailored properties. The ketone group can be a site for further chemical reactions, or the entire molecule can be incorporated into a polymer backbone or as a pendant group.

The presence of the tert-butyl group can impart increased solubility and thermal stability to the resulting polymer. For example, the synthesis of block copolymers containing poly(4-tert-butyldimethylsiloxy)styrene demonstrates the utility of tert-butyl groups in controlling polymer properties and self-assembly. rsc.org Similarly, the fluorine atom can introduce desirable characteristics such as improved chemical resistance, thermal stability, and specific optical properties. The copolymerization of halogen ring-monosubstituted tert-butyl phenylcyanoacrylates with styrene (B11656) has been shown to produce functional copolymers, indicating the feasibility of incorporating such substituted monomers into polymer chains. chemrxiv.org

While there is no direct report on the polymerization of this compound itself, its structure suggests it could be used in the synthesis of, for example, poly(ether ketone)s or other high-performance polymers through nucleophilic aromatic substitution reactions, where the fluorine atom could be displaced. It could also be chemically modified to introduce polymerizable groups.

| Polymerization Strategy | Potential Role of this compound | Resulting Polymer Properties |

| Step-growth polymerization | As a monomer in the synthesis of poly(ether ketone)s or polysulfones. google.com | High thermal stability, chemical resistance. |

| Chain-growth polymerization | After modification to include a vinyl or other polymerizable group. | Polymers with pendant benzophenone groups for crosslinking or other functionalities. |

| Copolymerization | As a comonomer to tailor the properties of existing polymers. | Enhanced solubility, modified optical properties, improved thermal stability. chemrxiv.orgmdpi.com |

This table outlines potential strategies for utilizing this compound in polymer synthesis.

Exploration of this compound in Non-Linear Optical Materials

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large delocalized π-electron systems can exhibit significant NLO properties. nih.gov The benzophenone scaffold, with its conjugated system, is a promising platform for the design of NLO materials. dntb.gov.ua The NLO response can be enhanced by the presence of electron-donating and electron-accepting groups, which can increase the molecular hyperpolarizability.

In this compound, the tert-butyl group acts as a weak electron-donating group, while the fluorine atom is an electron-withdrawing group. This donor-acceptor character, combined with the conjugated system of the benzophenone core, suggests that this molecule could possess interesting NLO properties. Research on benzophenone and its derivatives has shown that they can exhibit second-order NLO phenomena. researchgate.net Furthermore, the study of fluorene-benzothiadiazole copolymers has highlighted that the incorporation of such building blocks can lead to materials with strong multiphoton absorption, making them suitable for applications like optical limiting. nih.gov The specific contribution of the tert-butyl and fluoro substituents on the NLO properties of the benzophenone core would require further experimental and theoretical investigation.

Advanced Functional Materials Derived from this compound

The unique combination of a bulky, solubilizing tert-butyl group, an electronegative fluorine atom, and a photoactive benzophenone core makes this compound a versatile precursor for a range of advanced functional materials.

One area of potential is in the development of functional surfaces. The benzophenone moiety can be used to photochemically graft the molecule onto polymer surfaces, thereby modifying their properties. The tert-butyl group would influence the surface energy and hydrophobicity, while the fluorine atom could enhance chemical resistance.

Furthermore, this compound could serve as a starting material for the synthesis of more complex molecules with specific applications. For example, it could be a precursor for the synthesis of active pharmaceutical ingredients or agrochemicals, where the specific substitution pattern is crucial for biological activity. The synthesis of 4-fluorophenols from 4-tert-butylphenols demonstrates a pathway for chemical transformation that could be applicable. cas.cz The synthesis of 4-tert-butyl benzaldehyde (B42025) also highlights methods for creating functionalized aromatic compounds. patsnap.com

In the realm of materials for electronics, derivatives of this compound could be explored as components in perovskite solar cells, where interface engineering is critical for high efficiency and stability. The functional groups could help in passivating defects and improving charge extraction.

Future Research Directions and Emerging Trends for 4 Tert Butyl 3 Fluorobenzophenone

Integration with Flow Chemistry and Automated Synthesis Platforms for 4-Tert-butyl-3'-fluorobenzophenone

The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. chemrxiv.org The integration of pumps, reactors, analytical tools, and intelligent software allows for precise, reproducible, and unattended operation. chemrxiv.org

For a multi-step synthesis, such as the preparation of a substituted benzophenone (B1666685), a modular flow chemistry setup can streamline the process. stackexchange.com For instance, a hypothetical flow synthesis of this compound could involve a Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by subsequent functionalization, with each step occurring in a dedicated reactor module. This approach minimizes manual handling and allows for real-time optimization of parameters like temperature, residence time, and stoichiometry. chemrxiv.org The use of transparent tubing as a reactor has even enabled photoredox catalysis in flow systems, a technique potentially applicable to fluorinated aromatic compounds.

| Feature | Batch Synthesis | Automated Flow Synthesis |

| Scalability | Difficult, often requires re-optimization. | Seamless scale-up by extending run time or using larger reactors. chemrxiv.org |

| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes minimize risk; better heat dissipation. chemrxiv.org |

| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. chemrxiv.org |

| Throughput | Low, one reaction at a time. | High-throughput for library synthesis and optimization. chemrxiv.org |

| Data | Manual data collection at discrete time points. | Real-time data analysis and automated decision-making. chemrxiv.org |

This table illustrates the comparative advantages of applying automated flow chemistry to the synthesis of molecules like this compound, based on established principles of the technology.

Supramolecular Assembly and Self-Organization of this compound Derivatives

The field of supramolecular chemistry offers a pathway to new materials by designing molecules that self-organize into complex, functional architectures through non-covalent interactions. Benzophenone derivatives are actively being explored in this context. For example, benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for spatially controlled polymerization. chemrxiv.orgwhiterose.ac.ukacs.org

For this compound, several intermolecular forces could be exploited for self-assembly:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings provide surfaces for stacking interactions.

Halogen Bonding: The fluorine atom can participate in halogen bonds, acting as an electrophilic region that interacts with a nucleophile. wikipedia.orgnih.gov This interaction is directional and its strength can be tuned, for instance, by other substituents on the aromatic ring. researchgate.net

Steric Influence: The bulky tert-butyl group can direct the assembly process, preventing dense packing and potentially leading to the formation of porous structures or liquid crystals. stackexchange.comlibretexts.org

Research in this area could involve designing derivatives of this compound with additional functional groups to promote specific self-assembly pathways, leading to the formation of materials like metallo-nanofibers, nanostructured photocatalysts, or liquid crystals. nih.govrsc.orgrsc.orgrsc.org

Advanced Characterization Techniques for In Situ Studies of this compound Reactions

Understanding and optimizing the synthesis of this compound can be significantly enhanced by advanced, in situ characterization techniques. Coupling analytical methods directly to a reaction vessel or flow reactor allows for real-time monitoring of species concentration, intermediate formation, and product yield.

For example, the synthesis of 4-tert-butylcatechol (B165716) has been successfully monitored in real-time using ¹³C NMR spectroscopy combined with gas chromatography (GC), which allowed for the clear identification of products and impurities and the determination of optimal process parameters. mq.edu.au Similarly, time-resolved resonance Raman spectroscopy and femtosecond transient absorption spectroscopy have been used to directly characterize the intermediates in the photosubstitution reactions of other fluorobenzophenones. nih.gov

Integrating such techniques with the automated flow synthesis platforms discussed in section 8.1 would create a powerful system for discovery and optimization. Real-time feedback from an inline NMR or mass spectrometer could be used by an algorithm to automatically adjust reaction conditions to maximize yield or minimize byproduct formation.

Theoretical Frameworks for Predicting Novel Reactivities of this compound

Computational chemistry provides powerful tools for predicting the physical properties and chemical reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical frameworks like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict a wide range of characteristics.

Such calculations can model:

Reaction Mechanisms: Elucidating the pathways and transition states for its synthesis or subsequent reactions.

Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis) to aid in characterization.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential. This is crucial for understanding intermolecular interactions, such as halogen bonding, where the positive electrostatic potential (σ-hole) on the halogen is key. researchgate.net

Non-linear Optical (NLO) Properties: DFT calculations have been successfully used to predict the NLO response of related molecules, which can guide the design of new materials for optical applications.

| Theoretical Method | Predicted Property / Application | Relevance to this compound |

| Density Functional Theory (DFT) | Ground-state geometry, reaction energies, transition states, electrostatic potential. | Predicting stable conformations, reaction pathways, and sites for intermolecular interactions (e.g., halogen and hydrogen bonding). researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, UV-Vis absorption spectra, photophysical properties. | Understanding its behavior as a photosensitizer and predicting its absorption characteristics. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time in a condensed phase. | Modeling self-assembly processes, predicting the structure of aggregates or liquid crystal phases. |

This table summarizes key theoretical methods and their potential applications in studying this compound and its derivatives.

Design and Synthesis of Next-Generation Materials Utilizing this compound Motifs

The distinct structural features of this compound make it an attractive scaffold or "motif" for building next-generation functional materials.

Fluorinated Pharmaceuticals and Agrochemicals: The incorporation of fluorine into bioactive molecules is a common strategy to enhance properties like metabolic stability and binding affinity. mq.edu.aumq.edu.au The title compound could serve as a key intermediate for novel therapeutic agents or pesticides. For example, fluorinated benzophenones are being explored for their potential to selectively inhibit protein kinases. mq.edu.au

Advanced Polymers and Liquid Crystals: Benzophenone itself can form glass and liquid crystalline phases. rsc.orgrsc.org By incorporating the this compound unit into a polymer backbone or as a pendant group, it may be possible to create polymers with tailored thermal properties, specific refractive indices, or photoreactive capabilities. The rigid, asymmetric nature of the molecule is conducive to the formation of liquid crystalline phases.

Metal-Organic Frameworks (MOFs): The benzophenone structure can be functionalized with carboxylic acid groups to act as an organic linker in the formation of MOFs. nih.gov These porous materials have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net A linker derived from this compound could create MOFs with unique pore environments, where the fluorine and tert-butyl groups influence the selective adsorption of guest molecules. nih.govrsc.org

Photosensitizers and Photoinitiators: Benzophenones are well-known organic photosensitizers, capable of absorbing UV light and promoting chemical reactions. wikipedia.org This property is used in UV-curing of inks and coatings and in organic synthesis. scholarsresearchlibrary.com The fluorine and tert-butyl substituents could modulate the photophysical properties, potentially tuning the absorption wavelength or the efficiency of intersystem crossing to the reactive triplet state.

Q & A

Q. What are the established synthetic routes for 4-Tert-butyl-3'-fluorobenzophenone, and what are the critical reaction conditions?

The synthesis of this compound involves multi-step organic reactions. A common approach includes:

- HF-diazotisation and azo elimination starting from anthranilic acid derivatives, followed by acid chloride formation to introduce the benzophenone backbone .

- Side-chain chlorination of o-fluorotoluene derivatives, followed by hydrolysis to achieve the final product .

Key conditions include controlled temperature (e.g., 0–5°C for diazotisation) and anhydrous environments to prevent side reactions. Catalysts like AlCl₃ may be used for Friedel-Crafts acylation.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for -C(CH₃)₃) and fluorine-induced deshielding in aromatic protons .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement of substituents, particularly the fluorine and tert-butyl groups .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight (256.31 g/mol) using fragmentation patterns .

Q. What are the typical chemical reactions involving this compound in organic synthesis?

- Nucleophilic Aromatic Substitution : Fluorine at the 3'-position is susceptible to substitution with strong nucleophiles (e.g., amines) under basic conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, useful for derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of substituents in this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict reactivity. The tert-butyl group increases steric hindrance, reducing electrophilic attack at the para position .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C-H···O/F) to explain crystallographic packing .

- Molecular Docking : Simulates binding with biological targets (e.g., enzymes) by modeling steric and electronic complementarity .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Reference Standardization : Cross-validate data against authoritative databases like NIST Chemistry WebBook, which provides peer-reviewed thermodynamic and spectral data .

- Experimental Replication : Conduct controlled solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under standardized temperatures .

- Stability Profiling : Use accelerated degradation studies (e.g., exposure to UV light, humidity) with HPLC monitoring to identify decomposition pathways .

Q. What experimental strategies are recommended to study the compound’s interaction with biological systems (e.g., enzyme inhibition)?

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates in vitro. For example, monitor fluorescence quenching upon binding to cytochrome P450 isoforms .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Toxicological Screening : Perform cytotoxicity assays (e.g., MTT) on cell lines to establish IC₅₀ values, followed by genotoxicity assessments (Ames test) .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.